molecular formula C9H11N B3031282 2-Methyl-2-phenylaziridine CAS No. 22596-57-2

2-Methyl-2-phenylaziridine

Cat. No.: B3031282
CAS No.: 22596-57-2
M. Wt: 133.19 g/mol
InChI Key: ZMNLRZKDSRLADF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-phenylaziridine is an organic compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methyl group and a phenyl group attached to the aziridine ring. Aziridines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis.

Preparation Methods

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenylaziridine involves its high ring strain, which makes it highly reactive. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-2-phenylaziridine is unique due to the presence of both a methyl and a phenyl group, which influence its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

IUPAC Name

2-methyl-2-phenylaziridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-9(7-10-9)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNLRZKDSRLADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342605
Record name 2-Methyl-2-phenylaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22596-57-2
Record name 2-Methyl-2-phenylaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-phenylaziridine
Reactant of Route 2
2-Methyl-2-phenylaziridine
Reactant of Route 3
2-Methyl-2-phenylaziridine
Reactant of Route 4
2-Methyl-2-phenylaziridine
Reactant of Route 5
2-Methyl-2-phenylaziridine
Reactant of Route 6
2-Methyl-2-phenylaziridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.